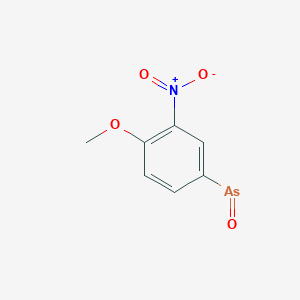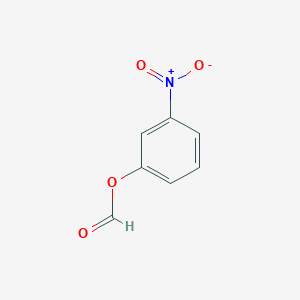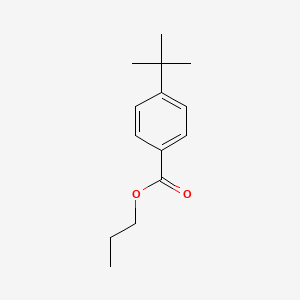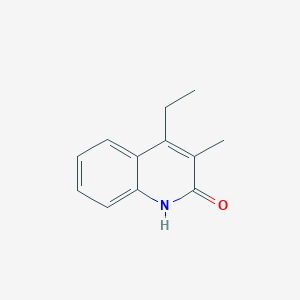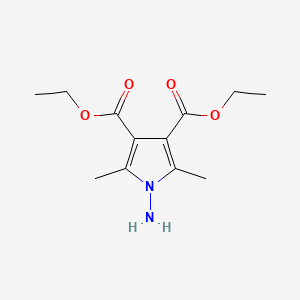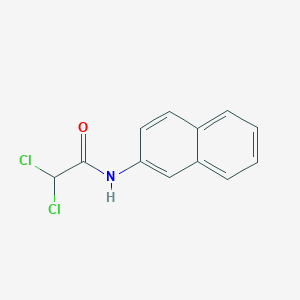
2,2-dichloro-N-(naphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-(naphthalen-2-yl)acetamide is an organic compound with the molecular formula C12H9Cl2NO It is a derivative of acetamide, where the hydrogen atoms on the alpha carbon are replaced by two chlorine atoms, and the nitrogen is bonded to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalen-2-ylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Naphthalen-2-ylamine+2,2-dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and by-products, and optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-dichloro-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atoms under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Naphthalen-2-ylamine and dichloroacetic acid.
Scientific Research Applications
2,2-dichloro-N-(naphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-(naphthalen-2-yl)acetamide is not well-documented. its effects are likely due to its ability to interact with biological molecules through its amide and naphthalene moieties. These interactions can influence various molecular targets and pathways, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(naphthalen-2-yl)acetamide
- 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide
- 2,2-diphenyl-N-(2,2,2-trichloro-1-(3-naphthalen-2-yl-thiourea)-ethyl)-acetamide
Uniqueness
2,2-dichloro-N-(naphthalen-2-yl)acetamide is unique due to the presence of two chlorine atoms on the alpha carbon, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
6448-04-0 |
|---|---|
Molecular Formula |
C12H9Cl2NO |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2,2-dichloro-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C12H9Cl2NO/c13-11(14)12(16)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H,(H,15,16) |
InChI Key |
ALYIISQNHBRYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


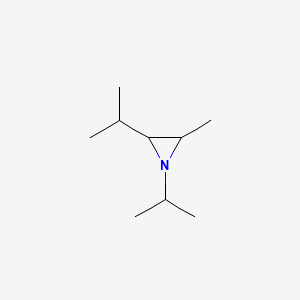
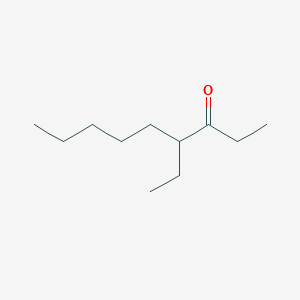
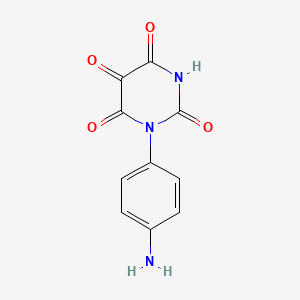
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)
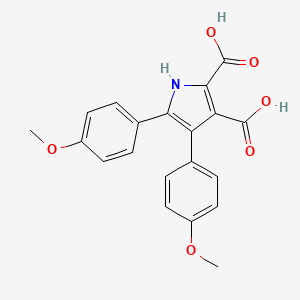
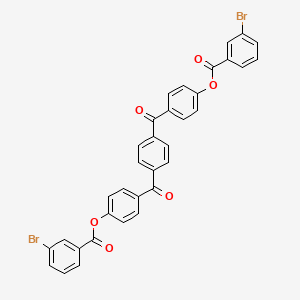
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
